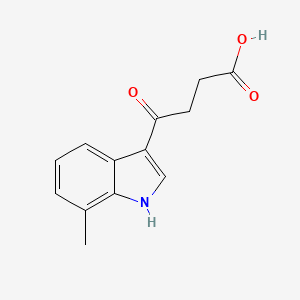

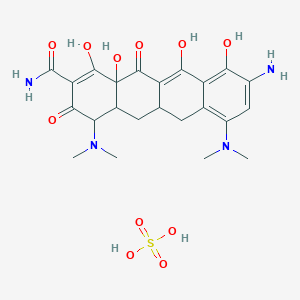

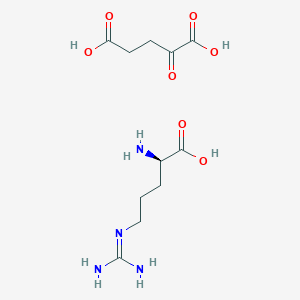

9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

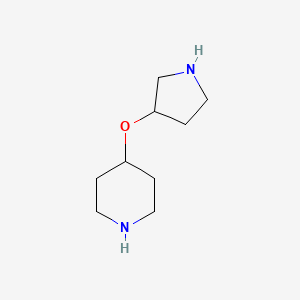

9-Aminominocycline Sulfate: is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its potent antibacterial properties and is often used in combination with other antibiotics to enhance their efficacy. It is particularly effective against drug-resistant bacteria, making it a valuable asset in the field of infectious disease treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminominocycline Sulfate typically involves the nitration of minocycline hydrochloride followed by reduction in the presence of a catalyst. The nitration process is carried out at low temperatures to ensure the stability of the intermediate compounds. The reduction step converts the nitro group to an amino group, resulting in the formation of 9-Aminominocycline .

Industrial Production Methods: In industrial settings, the production of 9-Aminominocycline Sulfate follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Catalytic hydrogenation is often employed, using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of 9-Aminominocycline, each with unique pharmacological properties. These derivatives are often tested for their efficacy against different bacterial strains .

Scientific Research Applications

Chemistry: In chemistry, 9-Aminominocycline Sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .

Biology: In biological research, this compound is used to study bacterial resistance mechanisms. Its ability to disrupt bacterial biofilms makes it a valuable tool for understanding and combating bacterial infections.

Medicine: Medically, 9-Aminominocycline Sulfate is used in combination therapies to treat infections caused by drug-resistant bacteria. Its synergistic effects with other antibiotics enhance their efficacy and reduce the likelihood of resistance development .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the production of other antibiotics. Its stability and efficacy make it a preferred choice for large-scale production.

Mechanism of Action

The mechanism of action of 9-Aminominocycline Sulfate involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death. The compound also exhibits synergistic effects when used with other antibiotics, enhancing their ability to combat resistant bacterial strains .

Comparison with Similar Compounds

Minocycline: The parent compound of 9-Aminominocycline, known for its broad-spectrum antibacterial activity.

Tigecycline: Another derivative of minocycline, used to treat complex infections caused by resistant bacteria.

Uniqueness: 9-Aminominocycline Sulfate stands out due to its enhanced efficacy against drug-resistant bacteria and its ability to disrupt bacterial biofilms. Its unique structure allows for various modifications, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula |

C23H30N4O11S |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4) |

InChI Key |

NIPQNMFANKZKNK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)

![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)